molecular formula C3H6AsClO2 B14686983 2-Chloro-4-methyl-1,3,2-dioxarsolane CAS No. 24630-36-2

2-Chloro-4-methyl-1,3,2-dioxarsolane

Cat. No.: B14686983
CAS No.: 24630-36-2
M. Wt: 184.45 g/mol
InChI Key: URGFBLVHDHKERI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3,2-dioxarsolane (CAS: Not explicitly provided; molecular formula: C₃H₆AsClO₂, molar mass: 184.45 g/mol) is a five-membered heterocyclic compound containing arsenic as the central atom, with two oxygen atoms in the 1,3-positions and chloro and methyl substituents at the 2- and 4-positions, respectively . This compound serves as a precursor in synthetic chemistry, such as in the preparation of sulfur-containing derivatives via nucleophilic substitution reactions with methanethiol .

Conformational studies using proton NMR reveal that the compound exists as a mixture of cis and trans isomers, with the trans isomer predominating. The ring adopts a flexible twist-envelope conformation, and steric interactions in the cis isomer favor specific conformations .

Properties

CAS No.

24630-36-2

Molecular Formula

C3H6AsClO2

Molecular Weight

184.45 g/mol

IUPAC Name

2-chloro-4-methyl-1,3,2-dioxarsolane

InChI

InChI=1S/C3H6AsClO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3

InChI Key

URGFBLVHDHKERI-UHFFFAOYSA-N

Canonical SMILES

CC1CO[As](O1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1,3,2-dioxarsolane typically involves the reaction of arsenic trichloride with 2-chloro-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of 2-Chloro-4-methyl-1,3,2-dioxarsolane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1,3,2-dioxarsolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing oxides.

    Reduction: Reduction reactions can convert the compound into different arsenic-containing species.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.

Scientific Research Applications

2-Chloro-4-methyl-1,3,2-dioxarsolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Central Atom Variation: Arsenic vs. Phosphorus Analogs

Replacing arsenic with phosphorus in the ring system significantly alters physicochemical properties and reactivity. For example:

Compound Central Atom Molecular Formula Molar Mass (g/mol) Key Reactivity/NMR Data
2-Chloro-4-methyl-1,3,2-dioxarsolane As C₃H₆AsClO₂ 184.45 Predominantly trans isomer
2-Chloro-4-methyl-1,3,2-dioxaphosphorinane P C₃H₆ClO₂P 140.45 Reacts with methanethiol to form derivatives (31P NMR: −179.5 ppm)

The phosphorus analog exhibits a lower molar mass and distinct 31P NMR characteristics. Its higher electrophilicity facilitates nucleophilic substitution, as demonstrated in the synthesis of 2-methylthio derivatives .

Substituent Effects: Chloro vs. Phenyl Groups

Substituents at the 2-position influence isomer distribution and steric interactions:

Compound 2-Substituent Predominant Isomer Conformational Notes
2-Chloro-4-methyl-1,3,2-dioxarsolane Cl Trans Steric hindrance in cis isomer
2-Phenyl-4-methyl-1,3,2-dioxarsolane Ph Trans Reduced steric effects vs. Cl

Both compounds favor the trans isomer due to reduced steric strain, but the bulky phenyl group may induce distinct coupling constants in NMR spectra due to electronic effects .

Ring Heteroatom Variation: Dioxarsolane vs. Dithiarsolane

Replacing oxygen with sulfur in the ring (forming 1,3,2-dithiarsolanes) increases ring flexibility and alters electronic properties.

Structurally Divergent Analogs

Its larger molecular framework and nitrogen inclusion preclude direct comparisons with 2-chloro-4-methyl-1,3,2-dioxarsolane .

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